![molecular formula C27H29N5O4 B3044249 Fiscalin C CAS No. 149008-36-6](/img/structure/B3044249.png)
Fiscalin C
Overview
Description
Fiscalin C is a substance P inhibitor produced by Neosartorya fischeri . It’s one of the three new compounds, named fiscalins A, B, and C, found in culture broth produced by Neosartorya fischeri .
Synthesis Analysis
Fiscalin C was found in culture broth produced by a Neosartorya fischeri . The structures of the fiscalins contain an indolyl moiety linked to an athranilic acid-derived tricyclic system . The absolute configuration of fiscalin A was determined by X-ray crystallography and chiral amino acid analysis .Molecular Structure Analysis
The structures of the fiscalins contain an indolyl moiety linked to an athranilic acid-derived tricyclic system . Fiscalin C differs from fiscalin A in the involvement of D-Ala instead of 2-aminoisobutyric acid (AIB) in the annulation step .Chemical Reactions Analysis
Fiscalin C presents synergistic activity when combined with oxacillin against MRSA . Neosartoryadins A and B are generated by further modification of fiscalin C by oxidation, hydrolysis, nucleophilic attack by water, dehydration, deprotonation, and subsequent aldol reaction to form the unprecedented C ring .Physical And Chemical Properties Analysis
The analysis of the chemical structure of fiscalin A, epi-fiscalin A, neofiscalin A, and epi-neofiscalin A revealed that they are diastereoisomers, differing from each other only in the absolute configuration of C-3 and C-22 .Scientific Research Applications
1. Cytotoxic Activity in Cancer Cells
Fiscalin C, along with other metabolites isolated from the marine sea fan-derived fungus Neosartorya siamensis, has shown promising cytotoxic activity against various human cancer cell lines. Research by Prata-Sena et al. (2016) demonstrated that compounds including fiscalin C exhibited significant anti-proliferative activity and induced cell death in colon, liver, and melanoma cancer cell lines. This suggests potential applications of fiscalin C as a lead for future chemotherapeutic agents (Prata-Sena et al., 2016).
2. Structure Elucidation and Metabolic Profiling
In the realm of drug discovery and development, understanding the structure and metabolic profile of bioactive compounds is crucial. Long et al. (2021) conducted a study to determine the absolute configuration of fiscalin B, a compound closely related to fiscalin C. They also examined the in vitro metabolic characteristics of these compounds in human liver microsomes. This kind of research is essential for developing new drugs and understanding their behavior in the human body, including fiscalin C (Long et al., 2021).
3. Discovery of New Analogues
Research on fiscalin C and its analogues has led to the discovery of new compounds with potential biological activities. Qian et al. (2019) isolated new pyrazinoquinazoline alkaloids, including fiscalin C, from the fermentation broth of Stentrophomonas maltophilia QB-77. These discoveries contribute to the expanding library of natural products that may have therapeutic applications (Qian et al., 2019).
Future Directions
Fiscalin C, due to its synergistic activity when combined with oxacillin against MRSA, arouses interest in investigating molecular targets associated with resistance mechanisms . It’s potential as a novel indole alkaloid alternative for the treatment of multidrug-resistant Gram-positive bacterial infections is being explored .
properties
IUPAC Name |
(1S,4R)-4-[[(3aR,4S)-4-hydroxy-2,2-dimethyl-1-oxo-3,3a-dihydroimidazo[1,2-a]indol-4-yl]methyl]-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-14(2)20-21-28-17-11-7-5-9-15(17)23(34)31(21)19(22(33)29-20)13-27(36)16-10-6-8-12-18(16)32-24(27)30-26(3,4)25(32)35/h5-12,14,19-20,24,30,36H,13H2,1-4H3,(H,29,33)/t19-,20+,24-,27+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQZIMAMLQIPDR-SHYROUOXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)C[C@]4([C@@H]5NC(C(=O)N5C6=CC=CC=C64)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894002 | |
Record name | Fiscalin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fiscalin C | |
CAS RN |
149008-36-6 | |
Record name | Fiscalin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Fiscalin C and where is it found?
A1: Fiscalin C is an indole alkaloid, a class of naturally occurring compounds with diverse biological activities. It has been isolated from various fungal species, including the marine sponge-associated fungus Neosartorya siamensis [, , ] and the wood-decaying fungus Xylaria humosa [].
Q2: What are the known biological activities of Fiscalin C?
A2: Research suggests that Fiscalin C possesses both antimicrobial and antitumor properties:
- Antimicrobial activity: While Fiscalin C alone doesn't significantly inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), it demonstrates synergistic activity when combined with oxacillin []. This suggests its potential use in combination therapy against multidrug-resistant bacterial infections.
- Antitumor activity: Fiscalin C, along with other compounds isolated from Neosartorya siamensis extract, was found to enhance the cytotoxic effects of doxorubicin (an anticancer drug) in lung cancer cells (A549) [].
Q3: How does Fiscalin C impact biofilm formation?
A3: Although it doesn't significantly inhibit bacterial growth on its own, Fiscalin C effectively inhibits biofilm formation by MRSA without affecting bacterial viability [, ]. Biofilms are a major concern in clinical settings as they increase bacterial resistance to antibiotics. This property of Fiscalin C makes it a promising candidate for developing novel strategies to combat MRSA infections.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.